Methyl 4-(2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamido)benzoate
Description
Methyl 4-(2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamido)benzoate is a pyrimidine-based acetamide derivative featuring a benzoate ester core linked to a substituted pyrimidine ring. Its molecular formula is C₂₀H₂₄N₄O₄ (calculated molecular weight: 384.43 g/mol). The structure comprises:
- An acetamido spacer connecting the pyrimidine moiety to the aromatic benzoate ester.
- A methyl ester group at the para position of the benzene ring, influencing solubility and metabolic stability.
Properties
IUPAC Name |
methyl 4-[[2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-14-12-18(23-20(21-14)24-10-4-3-5-11-24)28-13-17(25)22-16-8-6-15(7-9-16)19(26)27-2/h6-9,12H,3-5,10-11,13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQSSHXWYLKWSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperidine moiety: This step involves the nucleophilic substitution of a suitable leaving group with piperidine.
Coupling with benzoic acid derivative: The pyrimidine derivative is then coupled with a benzoic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamido)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic ring or the heterocyclic moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-(2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamido)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Notes
- SHELX Software : Structural characterization of such compounds often relies on SHELX programs for crystallographic refinement, ensuring accurate 3D modeling .
- High-Throughput Screening : and highlight the utility of pyrimidine-acetamide libraries in drug discovery, with diverse analogs screened for activity .
Biological Activity
Methyl 4-(2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamido)benzoate is a complex organic compound with potential biological activities. This article explores its biological activity, synthesis, and research findings, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C22H24N4O3
- Molecular Weight : 376.452 g/mol
- LogP : 3.2999 (indicating moderate lipophilicity)
- PSA (Polar Surface Area) : 60.25 Ų
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrimidine Ring : Using appropriate aldehydes and amidines under acidic or basic conditions.
- Introduction of the Piperidine Group : Via nucleophilic substitution reactions.
- Coupling with Benzoate : Through a palladium-catalyzed cross-coupling reaction.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Antiviral Activity
Studies have shown that compounds with similar structures exhibit antiviral properties, particularly against the Ebola virus (EBOV). For instance, derivatives containing piperidine and pyrimidine moieties have been shown to inhibit viral entry effectively. The mechanism involves interaction with the Niemann-Pick C1 (NPC1) protein, crucial for EBOV entry into host cells .
Enzyme Inhibition
Compounds related to this compound have been evaluated for their ability to inhibit various enzymes, including acetylcholinesterase (AChE), which is important for neurodegenerative disease treatment. The inhibition of AChE can potentially lead to therapeutic effects in Alzheimer's disease .
Table 1: Biological Activities of Related Compounds
| Compound Name | Biological Activity | EC50 (µM) | SI (Selectivity Index) |
|---|---|---|---|
| Compound A | Anti-Ebola | 0.64 | 20 |
| Compound B | AChE Inhibitor | 0.93 | 10 |
| Methyl Derivative | Antiviral | TBD | TBD |
The proposed mechanism of action for this compound involves:
- Binding to Viral Proteins : Interfering with viral entry mechanisms.
- Inhibition of Enzymatic Activity : Modulating pathways involved in inflammation and neurodegeneration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
